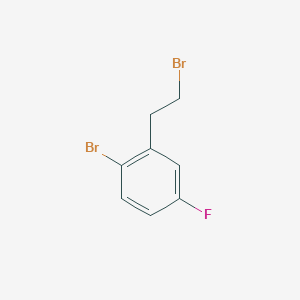

1-Bromo-2-(2-bromoethyl)-4-fluorobenzene

Description

Strategic Importance of Poly-Halogenated Benzenes in Contemporary Chemical Synthesis

Poly-halogenated benzenes are crucial building blocks in modern organic synthesis, serving as versatile intermediates in the creation of a wide array of complex molecules. Their strategic importance stems from the ability of halogen atoms to function as reactive handles for further chemical transformations. For instance, brominated and chlorinated arenes are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This capability is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comossila.com

The presence of multiple halogens on a benzene (B151609) ring allows for selective and sequential reactions, providing a pathway to intricate substitution patterns that would be difficult to achieve through other means. The differential reactivity of various halogens (e.g., iodine vs. bromine vs. chlorine) can be exploited to control the order of synthetic steps, a critical aspect in the efficient construction of target molecules. libretexts.org Compounds like 1-bromo-4-chloro-2-fluorobenzene (B27433) serve as vital precursors in the synthesis of pharmaceutical agents, highlighting the role of poly-halogenation in drug discovery. nbinno.com

Influence of Bromine and Fluorine Substituents on Aromatic System Reactivity and Properties

The reactivity and properties of an aromatic system are significantly influenced by the nature of its substituents. Both bromine and fluorine are halogens, yet they exert distinct electronic effects on a benzene ring.

Bromine , being larger and less electronegative than fluorine, is a moderately deactivating group in electrophilic aromatic substitution reactions. It directs incoming electrophiles to the ortho and para positions due to its ability to stabilize the intermediate carbocation through resonance. pressbooks.pub The carbon-bromine bond is also a key functional group for forming organometallic reagents, such as Grignard reagents, and for participating in various cross-coupling reactions. wikipedia.org

Fluorine , on the other hand, is the most electronegative element, and its presence on a benzene ring has a strong electron-withdrawing inductive effect. This deactivates the ring towards electrophilic substitution. However, like other halogens, it is also an ortho, para-director due to resonance effects. stackexchange.com In nucleophilic aromatic substitution (SNAr) reactions, fluorine's high electronegativity stabilizes the negatively charged Meisenheimer complex intermediate, often making fluorinated arenes more reactive than their chloro- or bromo- counterparts in this specific reaction type. stackexchange.com

The combined presence of bromine and fluorine in a molecule like 1-Bromo-2-(2-bromoethyl)-4-fluorobenzene creates a nuanced reactivity profile. The fluorine at position 4 and the bromine at position 1 will influence the electron density of the aromatic ring, while the bromoethyl group at position 2 introduces a site for aliphatic nucleophilic substitution or elimination reactions.

Overview of Research Directions for this compound

While specific published research on This compound is scarce, its structure suggests several potential avenues for investigation and application in chemical synthesis.

Pharmaceutical and Agrochemical Scaffolding: The substituted benzene core is a common motif in bioactive molecules. The bromoethyl group can be used to link the aromatic ring to other molecular fragments through reactions with nucleophiles like amines, alcohols, or thiols. The aromatic bromine atom provides a handle for late-stage diversification via cross-coupling reactions to introduce a variety of substituents.

Probing Reaction Mechanisms: The molecule's distinct reactive sites—the aromatic C-Br bond, the aliphatic C-Br bond, and the fluorine-substituted aromatic ring—make it an interesting substrate for studying selectivity in chemical transformations. For example, researchers could investigate the selective reaction of one bromine atom over the other under different reaction conditions.

Synthesis of Complex Heterocycles: The bromoethyl side chain is a versatile precursor for the formation of heterocyclic rings. Intramolecular cyclization reactions, potentially involving the displacement of the bromine by a nucleophile introduced at another position on the ring, could lead to the synthesis of novel fused ring systems.

The following table provides a summary of the key functional groups and their potential reactivity in This compound :

| Functional Group | Position | Potential Reactions |

| Aromatic Bromine | 1 | Cross-coupling (e.g., Suzuki, Heck, Sonogashira), Grignard formation |

| Bromoethyl | 2 | Nucleophilic substitution (SN2), Elimination (E2) |

| Aromatic Fluorine | 4 | Nucleophilic aromatic substitution (SNAr) under forcing conditions |

Due to the lack of specific experimental data for This compound , the following table presents physical properties of related, structurally similar compounds to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Bromo-4-fluorobenzene (B142099) | 460-00-4 | C₆H₄BrF | 175.00 | 151-153 |

| 1-(2-Bromoethyl)-4-fluorobenzene (B29555) | 332-42-3 | C₈H₈BrF | 203.05 | 100-104 (at 15 mmHg) |

| 1-Bromo-2-fluorobenzene | 1072-85-1 | C₆H₄BrF | 175.00 | 155-156 |

| 1-Bromo-2-chloro-4-fluorobenzene | 110407-59-5 | C₆H₃BrClF | 209.44 | 193-195 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-bromoethyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTMZORQSRJJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1690789-24-2 | |

| Record name | 1-bromo-2-(2-bromoethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 2 Bromoethyl 4 Fluorobenzene

Precursor Synthesis and Derivatization Approaches

The synthesis of 1-Bromo-2-(2-bromoethyl)-4-fluorobenzene is often achieved through the systematic construction and functionalization of precursor molecules. This approach allows for greater control over the regiochemistry of the final product by introducing substituents in a deliberate sequence.

Synthesis of Monobrominated and Monofluorinated Phenethylbenzene Derivatives, such as 1-(2-bromoethyl)-4-fluorobenzene (B29555)

A key precursor for the target molecule is 1-(2-bromoethyl)-4-fluorobenzene. This intermediate is typically synthesized from a commercially available starting material, 4-fluorophenethyl alcohol. The conversion involves the substitution of the primary alcohol's hydroxyl group with a bromine atom. This transformation is a standard procedure in organic synthesis and can be accomplished using various brominating agents.

The reaction proceeds via a nucleophilic substitution mechanism. Reagents like phosphorus tribromide (PBr₃) are effective for this conversion, operating through an SN2 mechanism which is ideal for primary alcohols. chadsprep.comorganic-chemistry.org Another well-documented method involves a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄), known as the Appel reaction. askfilo.com

A specific preparative example details the reaction of 4-fluorophenylethanol with triphenylphosphine and N-bromosuccinimide in dichloromethane. This method affords the desired product, 1-(2-bromoethyl)-4-fluorobenzene, in high yield. pearson.com

| Reagent System | Mechanism Type | Typical Conditions | Yield |

| PPh₃ / NBS | SN2-like (Appel) | Dichloromethane, 0°C to RT | 92% pearson.com |

| PBr₃ | SN2 | Ether or no solvent, 0°C to RT | High |

| HBr / H₂SO₄ | SN2 | Aqueous, Reflux | Variable |

Bromination of Aromatic Precursors for Selective Functionalization

With the precursor 1-(2-bromoethyl)-4-fluorobenzene in hand, the next step is the introduction of a second bromine atom directly onto the aromatic ring. This is achieved through an electrophilic aromatic substitution (EAS) reaction. The success of this step hinges on the directing effects of the substituents already present on the benzene (B151609) ring: the fluorine atom and the 2-bromoethyl group.

2-Bromoethyl group: This alkyl halide group is generally considered a weakly deactivating group and also acts as an ortho, para-director.

In the case of 1-(2-bromoethyl)-4-fluorobenzene, the fluorine atom is at position 4 and the bromoethyl group is at position 1. The para position relative to the strongly directing fluorine atom is already occupied by the bromoethyl group. Therefore, the fluorine atom will direct the incoming bromine electrophile predominantly to one of the ortho positions, namely C2 or C6 (which are equivalent). This regioselectivity is crucial for ensuring the desired isomer is the major product.

Strategic Considerations for Introducing the Fluoro and Bromoethyl Moieties

Fluorine Moiety: Direct fluorination of aromatic rings is often hazardous and can be unselective. Therefore, the most effective strategy is to begin with a precursor that already contains the fluorine atom, such as 4-fluorophenethyl alcohol.

Bromoethyl Moiety: The ethyl group is best installed as a 2-hydroxyethyl group (as in 4-fluorophenethyl alcohol). The subsequent conversion of the alcohol to the bromide is a high-yielding and reliable reaction that does not affect the aromatic ring. Introducing the ethyl group first and then attempting to brominate the terminal carbon via a radical mechanism is not feasible, as radical bromination preferentially occurs at the benzylic position (see section 2.2.2).

Aromatic Bromine: The final bromine atom is best introduced via electrophilic aromatic substitution after the other two groups are in place. The combined directing effects of the fluoro and bromoethyl groups ensure the correct regiochemical outcome, directing the bromine to the C2 position.

This sequence—starting with a fluorinated precursor, converting the side-chain alcohol, and finally performing the aromatic bromination—represents the most logical and efficient pathway.

Direct Synthetic Routes to this compound

Direct synthetic routes focus on the key chemical transformations that lead to the final product, primarily the introduction of bromine onto the aromatic ring and the side chain.

Electrophilic Aromatic Substitution Strategies for Bromination

The bromination of the aromatic ring of 1-(2-bromoethyl)-4-fluorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.com Aromatic rings are generally unreactive towards molecular bromine (Br₂) alone. To make the reaction proceed, a Lewis acid catalyst is required to "activate" the bromine, making it a much stronger electrophile. libretexts.org

Common Lewis acids for this purpose include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The mechanism proceeds in two main steps:

Generation of the Electrophile: The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species, often represented as "Br⁺".

Nucleophilic Attack and Rearomatization: A π-bond from the electron-rich aromatic ring attacks the electrophilic bromine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the final step, a weak base (such as FeBr₄⁻) removes a proton from the carbon atom where the bromine has attached, restoring the stable aromatic ring and yielding the final product.

As discussed in section 2.1.2, the regioselectivity of this attack is controlled by the existing substituents, leading to the formation of this compound.

| Reaction Type | Reagents | Catalyst | Key Intermediate |

| Electrophilic Bromination | Br₂ | FeBr₃ or AlCl₃ | Arenium Ion (Sigma Complex) |

Radical Bromination for Side-Chain Functionalization

An alternative method for introducing bromine into an alkylbenzene is radical bromination. This method, however, functionalizes the alkyl side-chain rather than the aromatic ring. Radical bromination is highly selective for the benzylic position —the carbon atom directly attached to the aromatic ring—because the resulting benzylic radical is stabilized by resonance with the benzene ring. pw.livewikipedia.org

The most common reagent for this transformation is N-Bromosuccinimide (NBS), used in the presence of a radical initiator such as light (hν) or azobisisobutyronitrile (AIBN). chemistrysteps.com This reaction is known as the Wohl-Ziegler reaction. chemistrysteps.com

If one were to start with a hypothetical precursor like 1-bromo-4-fluoroethylbenzene, radical bromination with NBS would occur exclusively at the benzylic carbon. The product would be 1-bromo-2-(1-bromoethyl)-4-fluorobenzene , an isomer of the target compound. It would not place the bromine on the terminal methyl group of the ethyl chain.

Therefore, radical bromination is not a viable strategy for synthesizing the bromoethyl side-chain of this compound, which requires the bromine to be on the second carbon of the chain. This functionality is correctly installed by starting with the corresponding alcohol, as detailed in section 2.1.1.

Multi-step Synthesis Sequences and Optimization

The proposed synthetic pathway comprises four principal stages:

Friedel-Crafts Acylation: The synthesis initiates with the electrophilic acylation of 1-bromo-4-fluorobenzene (B142099) using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The directing effects of the fluorine and bromine atoms (ortho, para-directing) guide the acetyl group to the position ortho to the fluorine atom, yielding 1-(2-bromo-5-fluorophenyl)ethan-1-one.

Ketone Reduction: The acetyl group is then reduced to an ethyl group. This can be accomplished via classic methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The product of this step is 1-bromo-2-ethyl-4-fluorobenzene.

Vinyl Group Formation: To achieve the terminal bromine on the ethyl chain, a vinyl intermediate is necessary. This is formed in a two-step process:

First, a free-radical bromination at the benzylic position of the ethyl group is performed using N-bromosuccinimide (NBS) and a radical initiator, which produces 1-bromo-2-(1-bromoethyl)-4-fluorobenzene.

Second, this intermediate undergoes an elimination reaction, typically facilitated by a strong, sterically hindered base like potassium tert-butoxide, to form 1-bromo-4-fluoro-2-vinylbenzene.

Anti-Markovnikov Hydrobromination: In the final step, hydrogen bromide is added across the vinyl group's double bond under anti-Markovnikov conditions. This is achieved by introducing HBr in the presence of a peroxide initiator (e.g., AIBN or benzoyl peroxide), which directs the bromine atom to the terminal carbon of the ethyl chain, yielding the target compound, this compound.

Table 1: Hypothetical Optimization of the Multi-step Synthesis Sequence

| Step | Reaction | Key Parameters for Optimization | Typical Conditions | Hypothetical Yield |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Lewis Acid, Temperature, Solvent | AlCl₃, Dichloromethane, 0-25°C | 75-85% |

| 2 | Wolff-Kishner Reduction | Base, Temperature, Reaction Time | H₂NNH₂, KOH, Diethylene glycol, 180-200°C | 80-90% |

| 3 | Vinyl Group Formation (Bromination/Elimination) | Initiator (for NBS), Base, Solvent | a) NBS, AIBN, CCl₄, reflux b) KOtBu, THF, 0°C | 65-75% (over 2 steps) |

| 4 | Anti-Markovnikov Hydrobromination | Peroxide Initiator, HBr concentration | HBr, Benzoyl Peroxide, Hexane, 0°C | 85-95% |

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry offers several advanced techniques that could be applied to the synthesis of this compound to improve efficiency, safety, and scalability.

One significant innovation is the use of continuous flow chemistry . The precise control over reaction parameters such as temperature, pressure, and mixing in microreactors makes this technology particularly suitable for reactions that are highly exothermic or involve hazardous reagents, such as nitration or certain halogenation steps. For instance, the free-radical bromination and subsequent hydrobromination could be performed more safely and with higher selectivity in a flow system.

Microwave-assisted synthesis is another technique that can dramatically reduce reaction times. The rapid and uniform heating provided by microwave irradiation can accelerate reactions that are often slow under conventional heating, such as the Wolff-Kishner reduction or the elimination step, potentially leading to higher throughput and cleaner reaction profiles.

Catalyst Systems for Enhanced Selectivity and Yield

The choice of catalyst is paramount in several steps of the proposed synthesis. Innovations in catalysis offer opportunities to move beyond traditional stoichiometric reagents, leading to improved selectivity and higher yields.

For the Friedel-Crafts acylation , traditional Lewis acids like AlCl₃ are effective but generate significant waste and can be difficult to handle. Advanced alternatives include solid acid catalysts such as zeolites or montmorillonite (B579905) clays. These heterogeneous catalysts are easily separated from the reaction mixture by filtration, are reusable, and can offer enhanced regioselectivity due to their defined pore structures. Milder, more moisture-tolerant Lewis acids like bismuth(III) triflate (Bi(OTf)₃) also represent a more advanced and environmentally friendly option. google.com

In the reduction of the ketone , while classic methods are effective, catalytic hydrogenation presents a more advanced and atom-economical alternative. Using a heterogeneous catalyst such as palladium on carbon (Pd/C) with a hydrogen source can efficiently reduce the ketone to an ethyl group. This method avoids the use of harsh acidic or basic conditions and the large quantities of metal waste associated with the Clemmensen reduction.

For the final hydrobromination step , the "catalyst" is the radical initiator. While AIBN and benzoyl peroxide are standard, research into more efficient and safer radical initiation systems is ongoing. This includes the development of photo-redox catalysts that can initiate radical reactions under mild conditions using visible light, offering greater control over the reaction.

Table 2: Comparison of Catalyst Systems for the Friedel-Crafts Acylation Step

| Catalyst System | Type | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Traditional Lewis Acid | High reactivity, low cost | Stoichiometric amounts needed, moisture sensitive, generates corrosive waste |

| Zeolites (e.g., H-ZSM-5) | Heterogeneous Solid Acid | Reusable, easily separated, potential for high selectivity | May require higher temperatures, potential for catalyst deactivation |

| Bismuth(III) Triflate (Bi(OTf)₃) | Modern Lewis Acid | Water-tolerant, catalytic amounts sufficient, reusable | Higher initial cost compared to AlCl₃ |

Green Chemistry Principles in Halogenated Arene Synthesis

The synthesis of halogenated arenes, including this compound, can be evaluated and improved through the lens of green chemistry principles. The goal is to minimize the environmental impact of the chemical process.

Atom Economy: The proposed synthesis involves several steps with poor atom economy, particularly the Friedel-Crafts acylation (stoichiometric AlCl₃) and the Clemmensen/Wolff-Kishner reductions. Employing catalytic alternatives, such as zeolites for acylation and catalytic hydrogenation for reduction, would significantly improve the atom economy by reducing the amount of reagent waste.

Use of Catalysis: As detailed above, shifting from stoichiometric reagents to catalytic systems is a core principle of green chemistry. Recyclable heterogeneous catalysts are particularly advantageous as they simplify product purification and reduce waste streams.

Safer Solvents and Reagents: The traditional synthesis might use hazardous solvents like carbon tetrachloride for radical reactions. Green chemistry encourages the replacement of such solvents with safer alternatives like ethyl acetate, supercritical CO₂, or in some cases, water. Similarly, using N-bromosuccinimide as a bromine source is preferable to using elemental bromine, which is more corrosive and hazardous to handle.

Energy Efficiency: Implementing advanced techniques like microwave-assisted synthesis or flow chemistry can lead to significant energy savings by reducing reaction times and allowing for better heat integration.

Waste Prevention: Designing a synthesis with fewer steps or incorporating one-pot procedures directly addresses waste prevention. By telescoping reactions, the need for intermediate work-ups and purification steps is reduced, which in turn minimizes solvent use and waste generation.

By systematically applying these principles, the synthesis of this compound can be redesigned to be more sustainable, efficient, and environmentally benign.

Elucidation of Reactivity and Mechanistic Pathways of 1 Bromo 2 2 Bromoethyl 4 Fluorobenzene

Nucleophilic Substitution Reactions of the Bromine Atoms

The presence of two bromine atoms in distinct chemical environments—one attached directly to the aromatic ring and the other on an aliphatic side chain—allows for different nucleophilic substitution pathways.

Mechanistic Investigations of Aliphatic Bromine Displacement

The bromine atom on the 2-bromoethyl side chain is a primary alkyl halide and is susceptible to nucleophilic substitution and elimination reactions. The primary mechanism for substitution is the bimolecular nucleophilic substitution (SN2) reaction. chemguide.co.uk This is a single-step, concerted process where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. chemguide.co.uk

This reaction pathway is in direct competition with the bimolecular elimination (E2) reaction, especially when using strong, sterically hindered bases. The outcome of the reaction is heavily dependent on the nature of the nucleophile/base, the solvent, and the temperature.

| Reagent/Condition | Predominant Mechanism | Expected Product(s) |

| Strong, non-bulky nucleophile (e.g., I⁻, CN⁻) in a polar aprotic solvent (e.g., DMSO, acetone) | SN2 | Substitution product |

| Strong, sterically hindered base (e.g., t-BuOK) | E2 | Elimination product (alkene) |

| Weak nucleophile/weak base (e.g., H₂O, ROH) | Slow SN2 | Slow substitution |

| High temperature | Favors E2 over SN2 | Increased yield of elimination product |

The SN2 mechanism involves the backside attack of the nucleophile on the carbon atom bonded to the bromine. chemguide.co.uk This leads to an inversion of the stereochemical configuration at that carbon.

Stereochemical Outcomes and Control

In the context of 1-Bromo-2-(2-bromoethyl)-4-fluorobenzene, the carbon atom bearing the aliphatic bromine is prochiral. While not a stereocenter itself, its reaction can have stereochemical implications.

SN2 Reaction: The SN2 reaction proceeds with a complete inversion of configuration at the reaction center. libretexts.org If the starting material were enantiomerically pure at this carbon (for instance, through isotopic labeling), the product would be formed as a single enantiomer with the opposite configuration. libretexts.org This stereospecificity is a hallmark of the SN2 mechanism, which avoids a planar carbocation intermediate that would lead to racemization.

E2 Reaction: The E2 reaction also exhibits stereochemical control, requiring an anti-periplanar arrangement of the proton being removed and the bromide leaving group. This geometric constraint dictates the stereochemistry of the resulting alkene product, although for the 2-bromoethyl group, this leads to a simple terminal alkene without stereoisomers.

Control over the stereochemical outcome is therefore achieved by selecting reaction conditions that favor either the SN2 or E2 pathway.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. vanderbilt.edu

Regioselective Control by Halogen and Alkyl Substituents

The position of further substitution on the benzene (B151609) ring is a result of the combined directing effects of the fluorine, bromine, and 2-bromoethyl groups. vanderbilt.edu

Fluorine (at C4): An ortho-, para-director. It directs incoming electrophiles to positions 2 and 6. Due to its strong inductive effect, it is a deactivating group. libretexts.org

Bromine (at C1): An ortho-, para-director. It directs incoming electrophiles to positions 2 and 6. It is also a deactivating group. vanderbilt.edu

2-Bromoethyl group (at C2): An ortho-, para-director. As an alkyl group, it is generally considered activating through hyperconjugation. However, the electron-withdrawing bromine on the ethyl chain may slightly diminish its activating strength. It directs incoming electrophiles to positions 4 and 6.

The available positions for substitution are C3, C5, and C6. The directing effects of the existing substituents on these positions are summarized below.

| Position | Directed by F (at C4) | Directed by Br (at C1) | Directed by -CH₂CH₂Br (at C2) | Overall Effect |

| C3 | Ortho (activated) | Meta (deactivated) | Meta (deactivated) | Weakly favored by F, but disfavored by others. |

| C5 | Ortho (activated) | Meta (deactivated) | Para (activated) | Strongly favored by F and the alkyl group. |

| C6 | Para (activated) | Ortho (activated) | Ortho (activated) | Sterically hindered by the adjacent bromoethyl group. |

Based on this analysis, substitution is most likely to occur at position C5 , which is activated by both the fluorine and the alkyl group and is sterically accessible. Position C3 is another possibility, though less favored. Position C6 is electronically activated by all three groups but is likely disfavored due to significant steric hindrance from the adjacent bulky 2-bromoethyl group.

Kinetic and Thermodynamic Studies of Electrophilic Pathways

The outcome of an electrophilic aromatic substitution reaction can sometimes be governed by whether it is under kinetic or thermodynamic control. pressbooks.pubwikipedia.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). libretexts.org This is known as the kinetic product.

Thermodynamic Control: At higher temperatures, the reaction may become reversible. This allows for an equilibrium to be established between the products, and the major product will be the most stable one, regardless of how fast it is formed. wikipedia.org This is the thermodynamic product.

A classic example is the sulfonation of naphthalene. acs.org For this compound, a hypothetical study could reveal different product ratios under varying conditions. For instance, substitution at the sterically hindered C6 position might have a low activation energy (kinetic product) but lead to a sterically strained, less stable product. In contrast, substitution at C5 might have a higher activation energy but result in a more stable, thermodynamic product.

A hypothetical study on the sulfonation of this compound might yield the following results:

| Reaction Condition | Product at C5 (%) | Product at C6 (%) | Control Type |

| Low Temperature (e.g., 0°C) | 30 | 70 | Kinetic |

| High Temperature (e.g., 100°C) | 85 | 15 | Thermodynamic |

Such studies are crucial for understanding the reaction mechanism and for optimizing synthetic routes to obtain a desired regioisomer. The energy profile of the reaction would show two different pathways with distinct activation energies and product stabilities, explaining the shift in product distribution with temperature. libretexts.org

Redox Chemistry: Oxidation and Reduction Transformations

The redox chemistry of this compound is dictated by the presence of two distinct carbon-bromine bonds—one aromatic and one aliphatic—as well as the alkyl side chain, which is susceptible to oxidation.

Oxidation Pathways and Products

The oxidation of this compound primarily targets the bromoethyl side chain. The aromatic ring is relatively resistant to oxidation due to the deactivating effects of the halogen substituents. The specific products formed depend on the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can lead to the cleavage of the ethyl side chain and subsequent oxidation to a carboxylic acid. This process would yield 2-bromo-5-fluorobenzoic acid. Milder oxidizing agents, like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), are less likely to react with the primary alkyl bromide. However, if the alkyl bromide is first hydrolyzed to the corresponding alcohol, these milder reagents could then facilitate oxidation to the aldehyde, 2-(2-bromo-5-fluorophenyl)acetaldehyde.

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Substrate Pre-treatment | Potential Product | Product Type |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | None | 2-Bromo-5-fluorobenzoic acid | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | None | 2-Bromo-5-fluorobenzoic acid | Carboxylic Acid |

| Pyridinium Chlorochromate (PCC) | Hydrolysis to alcohol | 2-(2-Bromo-5-fluorophenyl)acetaldehyde | Aldehyde |

Reduction Strategies for Dehalogenation and Derivative Formation

Reduction reactions involving this compound typically focus on dehalogenation. The differing reactivity of the aryl and alkyl C-Br bonds allows for potential selectivity. The alkyl bromide is generally more susceptible to reduction than the aryl bromide.

Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas, can reduce both bromine atoms, yielding 1-ethyl-4-fluorobenzene. Metal-based reducing agents, such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also achieve dehalogenation. Selective reduction of the more reactive bromoethyl group may be possible under carefully controlled conditions, for instance, using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator, which would produce 1-bromo-2-ethyl-4-fluorobenzene.

Table 2: Reduction Strategies and Dehalogenation Products

| Reducing Agent/System | Primary Target | Potential Product(s) |

|---|---|---|

| H₂, Pd/C | Aryl and Alkyl C-Br | 1-Ethyl-4-fluorobenzene |

| Zinc (Zn), Acetic Acid (AcOH) | Aryl and Alkyl C-Br | 1-Ethyl-4-fluorobenzene |

| Tributyltin Hydride (Bu₃SnH), AIBN | Alkyl C-Br (selective) | 1-Bromo-2-ethyl-4-fluorobenzene |

| Sodium Borohydride (NaBH₄), PdCl₂ | Aryl and Alkyl C-Br | 1-Ethyl-4-fluorobenzene |

Elimination Reactions and Unsaturated Bond Formation

The bromoethyl side chain of this compound can undergo elimination of hydrogen bromide (HBr) to form an unsaturated vinyl group. youtube.comlibretexts.org This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which is favored for primary alkyl halides in the presence of a strong, sterically hindered base. libretexts.orgmasterorganicchemistry.com

The use of a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt), promotes the abstraction of a proton from the carbon adjacent to the bromoethyl group, leading to the concerted formation of a double bond and expulsion of the bromide ion. youtube.commasterorganicchemistry.com This reaction yields 1-bromo-4-fluoro-2-vinylbenzene. Competing substitution reactions (Sₙ2) can be minimized by using bulky bases and higher temperatures.

Table 3: Conditions for Elimination Reaction

| Base | Solvent | Typical Temperature | Major Product |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 50-80 °C | 1-Bromo-4-fluoro-2-vinylbenzene |

| Sodium Ethoxide (NaOEt) | Ethanol | 50-80 °C | 1-Bromo-4-fluoro-2-vinylbenzene |

| Diazabicycloundecene (DBU) | Tetrahydrofuran (THF) | Room Temperature - 60 °C | 1-Bromo-4-fluoro-2-vinylbenzene |

Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality at the C1 position is a versatile handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context. rsc.org

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. yonedalabs.comnih.gov The aryl bromide of this compound is an excellent substrate for this reaction. ugr.es The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester and reductive elimination to yield the coupled product. yonedalabs.com

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C1 position. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand (e.g., PPh₃, SPhos), and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for achieving high yields.

Table 4: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner (R-B(OH)₂) | Palladium Catalyst | Ligand | Base | Product (R = introduced group) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | 2-(2-Bromoethyl)-4-fluoro-1,1'-biphenyl |

| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 1-Bromo-2-(4'-vinyl-[1,1'-biphenyl]-2-yl)ethane |

| Thiophene-2-boronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | 2-(2-Bromoethyl)-4-fluoro-1-(thiophen-2-yl)benzene |

Other Palladium and Transition Metal-Catalyzed C-C and C-X Bond Formations

Beyond the Suzuki-Miyaura reaction, the aryl bromide moiety can participate in several other important palladium-catalyzed cross-coupling reactions to form diverse C-C and C-X bonds. rsc.org

Heck Reaction: This reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a new C-C bond at the less substituted carbon of the alkene.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper complexes, to synthesize aryl alkynes.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

These reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures.

Table 5: Overview of Other Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Product Structure |

|---|---|---|---|

| Heck Coupling | Alkene (e.g., Styrene) | C(sp²)-C(sp²) | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)-N | Aryl amine |

In-depth Analysis of Aryl and Alkyl Halide Reactivity in Coupling Reactions of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific reactivity of the compound This compound in coupling reactions. Despite extensive searches for detailed research findings, mechanistic studies, and reaction data tables focusing solely on this molecule, no specific experimental results detailing the differential reactivity of its aryl halide and alkyl halide moieties have been identified in the public domain.

The inquiry was structured to specifically explore the chemoselectivity in palladium-catalyzed cross-coupling reactions, aiming to understand the conditions under which either the C(sp²)-Br bond of the aryl halide or the C(sp³)-Br bond of the alkyl halide would preferentially react. Such studies are crucial for the synthetic utility of di-halogenated building blocks, enabling either selective functionalization at one site or the potential for intramolecular cyclization.

Generally, in molecules containing both aryl and primary alkyl bromides, the aryl bromide is substantially more reactive towards oxidative addition with a palladium(0) catalyst, which is the typical initiating step in many cross-coupling cycles like the Suzuki, Heck, or Sonogashira reactions. This difference in reactivity is attributed to the higher bond dissociation energy of the C(sp³)-Br bond compared to the C(sp²)-Br bond and the differing electronic environments. The π-system of the aromatic ring facilitates the oxidative addition process for the aryl halide.

Conversely, achieving selective reaction at the primary alkyl bromide in the presence of an aryl bromide is more challenging and often requires specialized catalytic systems. These systems might involve nickel catalysts or palladium catalysts with specifically designed ligands that favor oxidative addition to C(sp³)-X bonds. Factors such as the choice of ligand, base, solvent, and temperature play a critical role in controlling the chemoselectivity of such transformations.

While theoretical principles and studies on analogous compounds, such as 1-bromo-4-(bromomethyl)benzene, provide a framework for predicting the reactivity of This compound , the absence of direct experimental data precludes a detailed, evidence-based discussion as requested. No research articles, patents, or database entries were found that provide specific conditions, yields, or mechanistic elucidation for the coupling reactions of this particular substrate. Therefore, the creation of data tables and a thorough analysis of its specific reactivity and mechanistic pathways is not possible at this time.

Applications in Advanced Organic Synthesis and Material Precursors

Intermediate for the Synthesis of Complex Organic Architectures

The presence of two distinct bromine atoms in "1-Bromo-2-(2-bromoethyl)-4-fluorobenzene"—one directly attached to the aromatic ring and the other on the ethyl side chain—allows for orthogonal chemical reactivity. This feature is paramount in the stepwise construction of complex molecular frameworks. The aryl bromide can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon bonds. This enables the introduction of various substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at this position.

Subsequently, the bromoethyl group can be utilized for further functionalization. It can act as an electrophile in nucleophilic substitution reactions or be converted into other functional groups. For instance, it can be transformed into an azide (B81097) for click chemistry, an amine for amide coupling, or a phosphonium (B103445) salt for Wittig reactions. This dual reactivity allows for a modular and convergent approach to the synthesis of intricate organic molecules, where different fragments of a target structure can be assembled in a controlled manner.

Precursor in Cascade and Tandem Reaction Sequences

"this compound" is a prime candidate for designing cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. The proximity of the bromoethyl side chain to the ortho-bromo substituent on the aromatic ring can facilitate intramolecular cyclization reactions. For example, upon conversion of the aryl bromide to an organometallic species, such as a Grignard reagent or an organolithium, a subsequent intramolecular cyclization onto the bromoethyl group could lead to the formation of five- or six-membered rings.

Such cascade reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex polycyclic systems. The fluorine atom on the benzene (B151609) ring can further influence the regioselectivity and reactivity of these transformations through its electronic effects.

Role in the Construction of Functional Molecules

The unique substitution pattern of "this compound" makes it a valuable precursor for the synthesis of a variety of functional molecules, particularly in the fields of medicinal chemistry and materials science. The fluorinated benzene core is a common motif in many pharmaceuticals, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

By leveraging the differential reactivity of the two bromine atoms, a diverse range of functional molecules can be accessed. For example, the aryl bromide can be used as a handle to attach the core structure to a larger molecular scaffold, while the bromoethyl group can be modified to introduce pharmacophoric elements or moieties that modulate the molecule's physical properties, such as solubility or lipophilicity. In materials science, this compound could serve as a monomer or a precursor to monomers for the synthesis of functional polymers with tailored electronic and photophysical properties.

Utility in Catalyst Development and Ligand Synthesis

The development of new catalysts and ligands is crucial for advancing the field of organic synthesis. "this compound" can serve as a versatile starting material for the synthesis of novel ligand scaffolds. The bromoethyl group is particularly amenable to the introduction of heteroatoms such as nitrogen, phosphorus, and sulfur, which are common coordinating atoms in ligands for transition metal catalysis.

Computational Chemistry and Theoretical Characterization of 1 Bromo 2 2 Bromoethyl 4 Fluorobenzene

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional geometry and conformational landscape of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A widely used functional for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a Pople-style basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization and diffuse functions. researchgate.net

For 1-Bromo-2-(2-bromoethyl)-4-fluorobenzene, DFT calculations would be employed to perform a full geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The presence of the flexible bromoethyl side chain necessitates a conformational search to identify the most stable rotamers. Frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov

Ab Initio Methods for Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. ias.ac.in The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be significant. More sophisticated methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), offer higher accuracy by systematically including electron correlation effects. researchgate.net

These high-level calculations, while computationally expensive, serve as benchmarks for validating results from more approximate methods like DFT. researchgate.netnih.gov For this compound, ab initio calculations would provide a rigorous determination of its electronic structure and geometry, offering a deeper understanding of the interplay between the various substituents. ias.ac.in

| Parameter | DFT (B3LYP/6-311++G(d,p)) | Ab Initio (MP2/aug-cc-pVDZ) |

|---|---|---|

| C1-Br Bond Length (Å) | 1.905 | 1.901 |

| C4-F Bond Length (Å) | 1.358 | 1.355 |

| C2-C(ethyl) Bond Length (Å) | 1.512 | 1.510 |

| C(ethyl)-Br Bond Length (Å) | 1.975 | 1.972 |

| C1-C2-C3 Bond Angle (°) | 121.5 | 121.7 |

| C3-C4-C5 Bond Angle (°) | 118.0 | 118.1 |

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule govern its reactivity, stability, and spectroscopic behavior. Computational analysis of molecular orbitals provides a quantitative framework for understanding these characteristics.

HOMO-LUMO Energy Gaps and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Energy Gap (ΔE) | 5.65 |

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netwalisongo.ac.id

For this compound, the highly electronegative fluorine atom would create a region of significant negative potential, while the bromine atoms would exhibit a more complex behavior, potentially showing a positive region known as a σ-hole along the C-Br bond axis. researchgate.netunimi.it The aromatic ring itself will have its π-electron density modulated by the inductive and resonance effects of the substituents. libretexts.org A quantitative analysis of charge distribution can be achieved through methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule.

| Atom | Charge (e) |

|---|---|

| Br (on ring) | -0.05 |

| F | -0.25 |

| C1 (attached to Br) | +0.10 |

| C4 (attached to F) | +0.20 |

| C2 (attached to ethyl group) | -0.12 |

| Br (on ethyl group) | -0.18 |

Prediction of Spectroscopic Parameters and Vibrational Analysis

Computational chemistry is a powerful tool for predicting and interpreting vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions (stretching, bending, torsion). researchgate.net

These calculations are typically performed using DFT methods. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. The analysis is further enriched by Potential Energy Distribution (PED) calculations, which assign each vibrational mode to specific internal coordinates, confirming the nature of the vibration (e.g., C-H stretch, C-C bend). researchgate.net For this compound, the predicted spectrum would show characteristic bands for aromatic C-H stretching, C-C ring vibrations, and distinct vibrations corresponding to the C-F, C-Br, and C-C bonds of the substituents. researchgate.net

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment (PED %) |

|---|---|---|---|

| ν1 | 3150 | 3024 | Aromatic C-H stretch (98%) |

| ν2 | 2980 | 2861 | Aliphatic C-H stretch (95%) |

| ν3 | 1610 | 1546 | Aromatic C=C stretch (85%) |

| ν4 | 1285 | 1234 | C-F stretch (75%) |

| ν5 | 1090 | 1046 | Aromatic ring breathing (60%) |

| ν6 | 680 | 653 | C-Br stretch (ethyl) (70%) |

| ν7 | 550 | 528 | C-Br stretch (ring) (65%) |

Theoretical Vibrational Frequencies and Intensities

The theoretical vibrational frequencies of this compound can be predicted using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, often with hybrid functionals like B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The calculation involves first optimizing the molecular geometry to find the lowest energy structure. Following optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates.

The output of this calculation provides a list of vibrational modes and their corresponding frequencies (typically in wavenumbers, cm⁻¹). Each frequency corresponds to a specific type of molecular motion, such as C-H stretching, C-C bond stretching in the benzene (B151609) ring, C-Br stretching, C-F stretching, and various bending and torsional modes of the ethyl group. The calculated infrared intensities for each mode help in predicting the appearance of an experimental IR spectrum.

For a molecule like this compound, characteristic vibrational frequencies would be expected in several key regions:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ range. researchgate.net

Aliphatic C-H stretching: From the ethyl group, expected in the 3000-2850 cm⁻¹ region.

Aromatic C=C stretching: A series of bands between 1600-1450 cm⁻¹.

C-F stretching: A strong absorption band typically found in the 1250-1000 cm⁻¹ region.

C-Br stretching: These vibrations occur at lower frequencies, with the C-Br stretch of the bromoethyl group and the aryl-Br stretch likely appearing in the 700-500 cm⁻¹ range. researchgate.net

Illustrative Data Table of Theoretical Vibrational Frequencies

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT calculation for this compound.

| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 3085 | 15.2 | Aromatic C-H Stretch |

| 2960 | 25.6 | Asymmetric CH₂ Stretch |

| 2875 | 18.9 | Symmetric CH₂ Stretch |

| 1580 | 30.1 | Aromatic C=C Stretch |

| 1475 | 45.3 | Aromatic C=C Stretch |

| 1230 | 85.7 | C-F Stretch |

| 680 | 50.2 | C-Br (ethyl) Stretch |

| 550 | 42.1 | C-Br (aryl) Stretch |

Comparison of Computed and Experimental Spectroscopic Data

A crucial step in computational chemistry is the validation of theoretical models against experimental data. The calculated vibrational frequencies are systematically higher than those observed in experimental FT-IR or FT-Raman spectra. This discrepancy arises primarily from the harmonic approximation used in the calculations, which neglects the anharmonicity of real molecular vibrations, and from the incomplete treatment of electron correlation.

To improve the agreement between theoretical and experimental data, the computed frequencies are often scaled by an empirical scaling factor. For DFT calculations with the B3LYP functional and a 6-31G(d) basis set, a scaling factor of around 0.96 is commonly applied.

The comparison involves matching the scaled theoretical frequencies with the bands observed in the experimental spectrum. The calculated intensities are also compared with the relative intensities of the experimental peaks. A good correlation between the scaled computed spectrum and the experimental one provides confidence in the accuracy of the calculated molecular structure and properties. For instance, in a study of 1-bromo-4-chlorobenzene, DFT calculations were shown to provide excellent vibrational frequencies after scaling. researchgate.net

Illustrative Data Table for Comparison of Frequencies

This table demonstrates how scaled theoretical frequencies would be compared with hypothetical experimental data.

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3085 | 2962 | 2965 |

| Asymmetric CH₂ Stretch | 2960 | 2842 | 2840 |

| Aromatic C=C Stretch | 1580 | 1517 | 1520 |

| C-F Stretch | 1230 | 1181 | 1185 |

| C-Br (ethyl) Stretch | 680 | 653 | 655 |

Mechanistic Insights from Computational Reaction Pathway Modeling

Computational modeling can provide profound insights into the potential reaction mechanisms involving this compound. For example, reactions such as nucleophilic substitution (Sₙ2) or elimination (E2) at the bromoethyl side chain can be modeled. researchgate.net

To model a reaction pathway, the structures of the reactants, transition states, intermediates, and products are optimized. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the transition state is a critical part of reaction modeling and can be computationally demanding. Once located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the reactants and products.

Conformational Analysis and Energy Landscapes

The presence of the flexible 2-bromoethyl side chain in this compound means that the molecule can exist in various conformations. These different spatial arrangements of atoms, known as conformers or rotamers, arise from rotation around single bonds, primarily the C(aryl)-C(ethyl) and C-C bonds of the ethyl chain.

Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. A common computational approach is to perform a systematic or stochastic conformational search. In a systematic search, the dihedral angles of rotatable bonds are varied in discrete steps, and the energy of each resulting conformation is calculated.

The results of a conformational analysis are often visualized as a potential energy landscape, which is a plot of energy as a function of one or more dihedral angles. nih.gov This landscape shows the relative energies of the different conformers and the energy barriers to rotation between them. For molecules with a bromoethyl group, the relative orientation of the bromine atom with respect to the benzene ring will be a key factor in determining conformational stability, due to steric and electrostatic interactions. For example, in 1,2-dibromoethane, the anti conformation, where the two bromine atoms are farthest apart, is the most stable. youtube.com A similar analysis for this compound would reveal the preferred orientation of the bromoethyl group relative to the substituted benzene ring.

Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1-Bromo-2-(2-bromoethyl)-4-fluorobenzene, offering unambiguous evidence for its constitution by mapping the magnetic environments of its proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will feature complex splitting patterns due to spin-spin coupling between the protons on the benzene (B151609) ring, as well as coupling to the fluorine atom. The protons of the ethyl chain will present as two distinct multiplets, attributable to the adjacent methylene (B1212753) groups, with their chemical shifts influenced by the neighboring bromine atom and the aromatic ring.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic CH | 7.0 - 7.5 | m | J(H,H) and J(H,F) |

| -CH₂-Ar | ~3.2 | t | J(H,H) ≈ 7 |

| -CH₂-Br | ~3.6 | t | J(H,H) ≈ 7 |

Note: Predicted values are based on analogous structures and substituent effects.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ethyl group carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, fluoro, and bromoethyl groups). The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| C-Br (ring) | ~115 |

| C-CH₂ | ~140 |

| Aromatic CH | 115 - 135 |

| -CH₂-Ar | ~35 |

| -CH₂-Br | ~30 |

Note: Predicted values are based on analogous structures and substituent effects. 'd' denotes a doublet.

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Expected ¹⁹F NMR Data:

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) |

| Ar-F | -110 to -120 |

Note: Predicted values are relative to a standard like CFCl₃ and can vary with the solvent.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be instrumental in definitively assigning the proton and carbon signals. Furthermore, deuterium (B1214612) labeling can be a powerful tool for investigating reaction mechanisms involving this compound. nih.govacs.org For instance, if this compound were to undergo a reaction where a proton is abstracted, replacing that proton with deuterium would allow for the tracking of the label in the products, providing insight into the reaction pathway. The use of deuterium can also lead to kinetic isotope effects, where the rate of reaction is altered, further elucidating the mechanism. nih.gov While specific studies on this molecule are not prevalent, the application of deuterium labeling is a standard and informative approach in mechanistic organic chemistry. acs.orgmedchemexpress.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are complementary and provide a characteristic fingerprint for this compound.

The IR and Raman spectra of this compound will exhibit absorption bands corresponding to the vibrations of the C-H, C=C, C-F, C-Br, and C-C bonds within the molecule.

Expected Vibrational Frequencies:

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman |

| C-F stretch | 1250 - 1000 | IR |

| C-Br stretch (aromatic) | 1075 - 1030 | IR |

| C-Br stretch (aliphatic) | 650 - 550 | IR |

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹. The benzene ring's C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations are found in the fingerprint region of the IR spectrum and are highly characteristic. The presence and position of these bands provide strong evidence for the identity and structural integrity of the compound.

Analysis of Aromatic Ring Vibrations and Halogen-Carbon Stretching Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups and bonds within a molecule. wikipedia.orgksu.edu.sa For this compound, the analysis focuses on the characteristic vibrations of the substituted aromatic ring and the stretching modes of the carbon-halogen bonds.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.comlibretexts.org In-ring carbon-carbon (C=C) stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub The specific pattern of substitution on the aromatic ring also gives rise to characteristic C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, which can help confirm the 1,2,4-trisubstitution pattern. orgchemboulder.comlibretexts.org

Halogen-Carbon Stretching Modes: The carbon-halogen (C-X) bonds have characteristic stretching frequencies that are highly dependent on the mass of the halogen atom. spectroscopyonline.com The C-F stretching vibration is typically observed in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration occurs at a much lower wavenumber, generally in the 600-500 cm⁻¹ region, due to the higher mass of the bromine atom. spectroscopyonline.comresearchgate.net These bands are often strong and readily identifiable in the IR spectrum.

Raman spectroscopy serves as a complementary technique. ksu.edu.sa While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa Therefore, symmetric vibrations and homo-nuclear bonds (like C=C in the aromatic ring) can be particularly strong in the Raman spectrum. ksu.edu.sahoriba.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium |

| Aromatic C=C In-Ring Stretch | 1600-1450 | Medium to Strong | Strong |

| C-F Stretch | 1250-1000 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong | Weak |

| C-Br Stretch (Aromatic) | ~600-500 | Strong | Strong |

| C-Br Stretch (Aliphatic) | ~650-550 | Strong | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and deducing the structure of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule. For this compound (C₈H₇Br₂F), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F).

The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak. The expected pattern would show three peaks: M⁺ (containing two ⁷⁹Br atoms), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br atom), and [M+4]⁺ (containing two ⁸¹Br atoms), with a relative intensity ratio of approximately 1:2:1. HRMS can resolve these isotopic peaks and confirm the presence of two bromine atoms in the molecule.

| Isotopologue Formula | Ion | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₈H₇⁷⁹Br₂F | [M]⁺ | 279.8971 |

| C₈H₇⁷⁹Br⁸¹BrF | [M+2]⁺ | 281.8951 |

| C₈H₇⁸¹Br₂F | [M+4]⁺ | 283.8930 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides valuable information about the molecule's structure. libretexts.org For this compound, several key fragmentation pathways can be predicted.

The weakest bonds are most likely to break. libretexts.org A common fragmentation is the cleavage of the C-C bond between the ethyl side chain and the aromatic ring (benzylic cleavage). This is favored because it leads to the formation of a relatively stable benzylic carbocation. Another likely fragmentation is the loss of a bromine atom from either the ethyl group or the aromatic ring.

| Fragment Ion Structure | Proposed Fragmentation Pathway | Expected m/z (for ⁷⁹Br) |

|---|---|---|

| [C₈H₇Br₂F]⁺ | Molecular Ion | 280 |

| [C₈H₇BrF]⁺ | Loss of Br radical from ethyl group | 201 |

| [C₆H₄BrF]⁺ | Loss of bromoethyl radical | 174 |

| [C₂H₄Br]⁺ | Cleavage of C-C bond to ring | 107 |

| [C₇H₆F]⁺ | Loss of Br radical from ring and C₂H₄Br radical | 109 |

Note: The m/z values are nominal masses. The presence of bromine isotopes will lead to M and M+2 peaks for fragments containing one Br atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. hnue.edu.vn Aromatic compounds like benzene exhibit characteristic absorptions due to π → π* transitions within the conjugated system. libretexts.org

The benzene chromophore typically shows a very intense absorption band near 205 nm and a less intense, structured band between 255-275 nm. libretexts.org The substituents on the benzene ring—bromo, bromoethyl, and fluoro groups—act as auxochromes. Auxochromes are groups that can modify the absorption characteristics of a chromophore, often causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). hnue.edu.vn Halogen substituents generally cause a red shift in the primary and secondary absorption bands of the benzene ring. nih.gov Therefore, this compound is expected to show absorption maxima at slightly longer wavelengths than unsubstituted benzene.

| Electronic Transition | Typical Region for Benzene (nm) | Predicted Region for Substituted Benzene (nm) |

|---|---|---|

| Primary π → π | ~204 | 205-220 |

| Secondary (Fine-structure) π → π | ~255 | 260-280 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the electron density, and thus the atomic arrangement, can be constructed.

While a specific crystal structure for this compound is not publicly available, the technique, if applied, would yield precise data on bond lengths, bond angles, and torsion angles. growingscience.com This would confirm the substitution pattern on the benzene ring and reveal the conformation of the bromoethyl side chain. Furthermore, the analysis would provide insights into the intermolecular interactions, such as halogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. researchgate.net

| Parameter | Information Provided |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-H, C-F, C-Br). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C in the ring). |

| Torsion Angles | Dihedral angles describing the conformation of the ethyl side chain. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Intermolecular Interactions | Distances and geometries of non-covalent interactions between molecules. |

Advanced Research Perspectives and Future Directions

Development of Stereoselective Synthetic Pathways

The bromoethyl side chain of 1-Bromo-2-(2-bromoethyl)-4-fluorobenzene presents an opportunity for the introduction of chirality, a critical aspect in the synthesis of many biologically active molecules. Future research will likely focus on the development of synthetic routes that can control the stereochemistry at the carbon atom adjacent to the aromatic ring.

Key research avenues may include:

Asymmetric Hydrogenation: Developing catalytic systems for the asymmetric hydrogenation of a vinyl precursor, such as 1-bromo-2-(2-bromovinyl)-4-fluorobenzene, to introduce a chiral center. This would involve screening various chiral phosphine (B1218219) ligands in combination with transition metals like rhodium or ruthenium.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials to construct the bromoethyl side chain. This could involve the stereospecific ring-opening of a chiral epoxide or the use of chiral auxiliaries to direct the formation of the desired stereoisomer.

Enantioselective Bromination: Investigating methods for the enantioselective bromination of a corresponding ethyl-substituted precursor, although achieving high selectivity on an unactivated aliphatic chain remains a significant challenge.

The successful development of such pathways would provide access to enantiopure forms of the compound, greatly expanding its utility as a chiral building block in medicinal chemistry.

Exploration of Novel Catalytic Transformations Mediated by the Compound

The differential reactivity of the aryl and alkyl C-Br bonds, along with the C-F bond, makes this compound an excellent substrate for exploring novel catalytic transformations. The aryl bromide is well-suited for a variety of cross-coupling reactions, while the alkyl bromide can participate in nucleophilic substitution and other transformations.

Future research could explore:

Orthogonal Functionalization: Designing catalytic systems that can selectively activate one C-Br bond in the presence of the other. For instance, palladium catalysts with specific ligands could be optimized for Suzuki or Buchwald-Hartwig amination reactions at the aryl C-Br position, leaving the bromoethyl group intact for subsequent modification. nih.gov

Synergistic Catalysis: Employing dual catalytic systems to achieve novel transformations. For example, a combination of a transition metal catalyst and a photoredox catalyst could enable reactions that are not possible with either catalyst alone, such as the direct arylation of simple arenes. nih.gov

C-F Bond Activation: While more challenging, the development of catalysts for the selective activation and functionalization of the C-F bond would open up new avenues for derivatization.

A summary of potential selective catalytic transformations is presented in Table 1.

| Target Bond | Reaction Type | Potential Catalyst System | Potential Product Class |

| Aryl C-Br | Suzuki Coupling | Pd(PPh₃)₄ / Base | Biaryl compounds |

| Aryl C-Br | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | Aryl amines |

| Alkyl C-Br | Nucleophilic Substitution | Phase Transfer Catalyst | Ethers, Thioethers, Amines |

| Both C-Br | Reductive Coupling | Zinc or other reducing agents | Cyclized products (e.g., indanes) |

Integration with Continuous Flow Chemistry and Automated Synthesis

The synthesis and manipulation of halogenated compounds can involve hazardous reagents and highly exothermic reactions. rsc.org Continuous flow chemistry offers significant advantages in terms of safety, process control, and scalability. scispace.com

Future research directions include:

Flow-Based Synthesis: Developing a continuous flow process for the synthesis of this compound itself. This would allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purity. rsc.org

Telescoped Reactions: Integrating multiple reaction steps into a single, continuous flow sequence without isolating intermediates. acs.org For example, the synthesis of the compound could be immediately followed by a catalytic cross-coupling reaction in a subsequent reactor module.

Automated High-Throughput Synthesis: Combining flow chemistry with automated robotic systems to rapidly generate libraries of derivatives. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic modification of the molecule at its various functionalization sites. Recent advancements have demonstrated the potential for super-fast automated synthesis, which could dramatically accelerate the exploration of the chemical space around this scaffold. chemistryworld.com

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry and machine learning are becoming indispensable tools for predicting the properties and reactivity of molecules. chemrxiv.org For this compound, predictive modeling can guide synthetic efforts and help to understand its potential applications.

Areas for future investigation:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and bond dissociation energies. These calculations can predict the most likely sites for electrophilic and nucleophilic attack and the relative reactivity of the C-Br and C-F bonds.

QSAR and QSPR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net By generating a library of virtual derivatives and calculating various molecular descriptors, it may be possible to predict biological activity, toxicity, or physical properties like solubility and melting point. nih.govresearchgate.net

Machine Learning Models: Training machine learning algorithms on experimental data from related halogenated compounds to predict reaction outcomes, such as yields and regioselectivity, for new catalytic transformations involving the title compound. nih.gov

Table 2 provides examples of molecular descriptors that could be calculated for predictive modeling.

| Descriptor Type | Example Descriptor | Predicted Property |

| Electronic | HOMO/LUMO Energies | Reactivity, Electron-accepting/donating ability |

| Steric | Molecular Volume | Accessibility of reaction sites, Biological interactions |